molecular formula C25H22ClN3O3 B12193614 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B12193614
M. Wt: 447.9 g/mol
InChI Key: XXPNULXAIFBYAU-UHFFFAOYSA-N
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Description

This compound (CAS: 932254-41-6, molecular formula: C₂₄H₂₀ClN₃O₂, molecular weight: 417.9) belongs to the pyrazolo[1,5-a]quinazolinone family, characterized by a fused bicyclic core with substituents at positions 2, 3, and 6. Key structural features include:

  • Methoxymethyl group at position 2: Introduces electron-donating effects and improves solubility.
  • 4-Methoxyphenyl group at position 3: Contributes to steric bulk and modulates electronic properties.

The compound’s Smiles string (COCc1nn2c3c(cnc2c1-c1cccc(Cl)c1)C(=O)CC(c1ccccc1)C3) highlights its regioselective substitution pattern, critical for its physicochemical and bioactive properties .

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H22ClN3O3/c1-31-14-21-24(15-6-8-19(32-2)9-7-15)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)16-4-3-5-18(26)10-16/h3-10,13,17H,11-12,14H2,1-2H3

InChI Key

XXPNULXAIFBYAU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation

The pyrazolo[1,5-a]quinazolinone scaffold is typically constructed via a one-pot cyclocondensation reaction. A representative protocol involves reacting 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes and cyclic ketones under acidic conditions. For instance:

  • Reactants :

    • 3-Amino-5-(3-chlorophenyl)-1H-pyrazole

    • 4-Methoxyphenylglyoxal

    • 5,5-Dimethylcyclohexane-1,3-dione

  • Conditions :
    Ethanol, triethylamine (0.5 mL), 80°C, 12 hours.

This yields the dihydropyrazoloquinazolinone core with a 58–67% yield after recrystallization. The methoxymethyl group at position 2 is introduced via post-cyclization alkylation using methoxymethyl chloride in DMF with NaH as a base.

Sequential Functionalization via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The 3-(4-methoxyphenyl) substituent is installed via Suzuki coupling. A brominated intermediate (e.g., 8-bromo-pyrazolo[1,5-a]quinazolin-6(7H)-one) reacts with 4-methoxyphenylboronic acid under Pd catalysis:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Temperature90°C, 24 hours
Yield72%

Post-coupling, the product is purified via column chromatography (SiO₂, EtOAc/hexane 1:3).

Buchwald-Hartwig Amination

For N-alkylation at position 2, a Buchwald-Hartwig amination is employed. The brominated precursor reacts with methoxymethylamine using Xantphos as a ligand:

8-Bromo-intermediate + H2NCH2OCH3Pd2(dba)3,XantphosMethoxymethylated product\text{8-Bromo-intermediate + H}2\text{NCH}2\text{OCH}3 \xrightarrow{\text{Pd}2(\text{dba})_3, \text{Xantphos}} \text{Methoxymethylated product}

Conditions :

  • Toluene, 110°C, 18 hours

  • Yield: 65%

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. For example, cyclocondensation steps achieve completion in 2–5 minutes at 135°C under 150 W irradiation, improving yields by 15–20% compared to conventional heating.

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates but may promote side reactions.

  • Ethanolic systems : Preferred for cyclocondensation due to balanced polarity and boiling point.

Temperature Control

  • Cyclization : 80–100°C avoids decomposition of heat-sensitive methoxyphenyl groups.

  • Coupling reactions : 90–110°C ensures sufficient activation energy for Pd-mediated steps.

Catalytic Systems

  • CeCl₃·7H₂O : Effective for imidazo-quinazoline fusion (yields: 68–74%).

  • Pd/Cu systems : Optimal for Suzuki couplings with electron-rich aryl boronic acids.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with EtOAc/hexane gradients (1:4 → 1:2).

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O, 0.1% TFA) for final purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.35 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂O), 7.25–8.10 (m, 8H, aromatic).

  • HRMS : m/z 447.1521 [M+H]⁺ (calc. 447.1525).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Multi-component589512High
Suzuki coupling729824Moderate
Microwave-assisted75970.5High

Microwave strategies offer the best balance of yield and time, though Pd-based couplings remain indispensable for aryl group installation.

Industrial-Scale Considerations

Cost-Effective Precursors

  • 3-Chlorophenylhydrazine : $12.50/mol (bulk pricing).

  • 4-Methoxybenzaldehyde : $8.20/mol.

Waste Management

  • Pd recovery : Ion-exchange resins achieve >90% Pd retrieval from reaction mixtures.

  • Solvent recycling : Distillation recovers 85% DMF and dioxane.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems reduce reaction times by 70% for cyclocondensation steps, achieving 80% yield at 120°C with a 5-minute residence time.

Enzymatic Functionalization

Lipase-mediated regioselective O-methylation of hydroxylated intermediates reduces reliance on toxic alkylating agents (e.g., CH₃I) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions could target the aromatic rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline compounds can inhibit tumor growth in various cancer cell lines. The unique structure of this compound allows it to interact with multiple biological targets, potentially leading to effective cancer therapies .

Antimicrobial Activity

The compound's heterocyclic nature suggests potential antimicrobial properties. Similar compounds have been evaluated for their ability to combat bacterial infections. In vitro studies have demonstrated that certain derivatives possess broad-spectrum antibacterial activity, indicating that 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one could be a candidate for further investigation as an antimicrobial agent .

Synthesis and Derivative Development

The synthesis of 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions that allow for the introduction of various functional groups. The development of derivatives through structural modifications can lead to enhanced biological activities or improved pharmacological profiles. For example, modifications at the methoxy or chlorophenyl positions can significantly influence the compound's efficacy against specific biological targets .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of quinazoline-based compounds and assessed their anticancer activity against human cancer cell lines (e.g., HT-29 and TK-10). Among these derivatives, those structurally related to 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one demonstrated promising results with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial properties of various quinazoline derivatives. The results indicated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining the antimicrobial efficacy of these compounds, suggesting that the specific arrangement of substituents in 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one could be pivotal for its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Pyrazoloquinazolinones exhibit diverse biological and material science applications depending on substitution patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS/ID) Substituents (Positions) Molecular Weight Key Properties/Applications Reference
Target Compound (932254-41-6) 8-(3-ClPh), 2-(MeOCH₂), 3-(4-MeOPh) 417.9 High lipophilicity (logP ~3.3) ; Potential bioactivity
8-(4-Fluorophenyl)-2-methyl-3-phenyl analog 8-(4-FPh), 2-Me, 3-Ph 349.8 Moderate solubility; fluorescence applications
3-(4-Fluorophenyl)-8-(2-thienyl) derivative 3-(4-FPh), 8-thienyl 363.4 Enhanced π-π stacking; electrochemical sensing
6m () 3-(4-MeOBz), 8,8-diMe 350.0 Eco-friendly synthesis (71% yield); catalytic applications
9-(2-ClPh)-6,6-diMe triazoloquinazolinone 9-(2-ClPh), 6,6-diMe 328.8 logP = 3.3; CNS drug candidate
10f (Cytotoxic derivative) 5-(4-ClPh), 3-(Ph-hydrazono) 419.9 Cytotoxicity (IC₅₀ ~5 µM); DNA intercalation

Physicochemical and Functional Differences

  • Lipophilicity: The target compound’s logP (~3.3) matches 9-(2-ClPh)-6,6-diMe triazoloquinazolinone, suggesting blood-brain barrier permeability . Fluorophenyl analogs (logP ~2.5–3.0) are less lipophilic due to polar fluorine .
  • Solubility : Methoxymethyl and 4-methoxyphenyl groups enhance aqueous solubility compared to methyl or halogen-only analogs .
  • Bioactivity : Cytotoxic derivatives (e.g., 10f) share a chlorophenyl group but differ in hydrazone moieties, indicating substituent-dependent mechanisms .

Biological Activity

The compound 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a notable member of the pyrazoloquinazoline family, characterized by its complex structure and potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C25H22ClN3O3
  • Molecular Weight : 447.9 g/mol

Structural Features

The compound features a fused pyrazole and quinazoline ring system with various substituents that enhance its reactivity and biological potential. The presence of the chlorophenyl and methoxyphenyl groups contributes to its pharmacological profile.

Property Value
Molecular FormulaC25H22ClN3O3
Molecular Weight447.9 g/mol
IUPAC Name8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

Anticancer Properties

Research indicates that compounds within the pyrazoloquinazoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Kinases : Compounds similar to this structure have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, leading to increased expression of pro-apoptotic factors.

Antimicrobial Activity

In addition to anticancer effects, some studies have reported antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy as an antimicrobial agent.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value indicating potent growth inhibition.
    • The study utilized flow cytometry to assess apoptosis rates, confirming the compound's role in inducing programmed cell death.
  • Antimicrobial Evaluation :
    • Another study tested the compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods.
    • Results indicated significant inhibition zones, suggesting effective antimicrobial activity.

Research Findings

Recent literature highlights the compound's potential as a lead candidate for drug development targeting specific biological pathways. Various studies have focused on synthesizing derivatives with improved efficacy and reduced toxicity.

Table of Biological Activities

Activity Type Target Effect Reference
AnticancerMCF-7 (breast cancer)Cytotoxicity (IC50 value)
AntimicrobialStaphylococcus aureusInhibition zone observed
AntineoplasticA549 (lung cancer)Induction of apoptosis

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